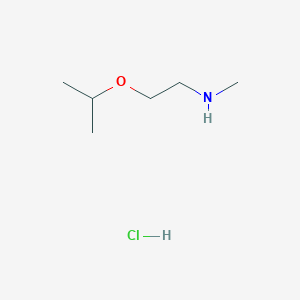
N-Methyl-2-propan-2-yloxyethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-2-propan-2-yloxyethanamine;hydrochloride” is a chemical compound with the molecular formula C4H11N . It is also known as 2-Propanamine, N-methyl- .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry has been reported . Another study discussed the synthesis, structural analysis, and gas-adsorption properties of a dibenzothiophene-based hydroxamate/zinc metal-organic framework .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For instance, ChemSpider provides a 3D structure of a similar compound, N-Methyl-2-propanimine .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a general model for predicting enzyme functions based on enzymatic reactions has been proposed . Another study discussed how machine learning can classify catalytic-reaction mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various methods. For instance, a comprehensive review for biologists summarized the physicochemical properties of nanoparticles .Scientific Research Applications
Chemical Research in Environmental Studies
One critical area of scientific research involving chemicals is assessing their impact on the environment. Studies often explore the occurrence, fate, and behavior of chemicals in aquatic environments, such as the review on parabens in water resources. This kind of research evaluates how chemicals, once introduced into the environment, interact with various elements, including water, soil, and living organisms, and how they can be effectively removed or neutralized through treatment processes. For instance, the study by Haman et al. (2015) highlights the environmental persistence of parabens and their transformation into potentially harmful by-products, emphasizing the need for continuous monitoring and development of efficient water treatment methods to mitigate their impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Biomedical Applications and Toxicology
Another significant area involves investigating the pharmacological and toxicological properties of chemicals. This includes understanding their mechanisms of action, potential therapeutic uses, and safety profile. For example, studies on ketamine and its metabolites provide insights into their therapeutic mechanisms, offering a foundation for developing new pharmacotherapies that harness desirable clinical effects while limiting side effects (Zanos, Moaddel, Morris, Riggs, Highland, Georgiou, Pereira, Albuquerque, Thomas, Zarate, & Gould, 2018).
Analytical and Methodological Advances
Scientific research also involves the development and refinement of analytical methods to detect, quantify, and understand the behavior of chemicals under various conditions. The determination of specific biomarkers or chemical compounds in biological or environmental samples is crucial for monitoring exposure and effects. For instance, the development of sensitive and reliable methods for hydroxyproline analysis reflects the importance of analytical techniques in advancing our understanding of chemical interactions and impacts (Stegemann & Stalder, 1967).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of similar compounds have been discussed. For instance, a review covered the presence and role of 2-phenethylamines in medicinal chemistry . Another study discussed the challenges, opportunities, and future directions of foundation models for advancing healthcare .
properties
IUPAC Name |
N-methyl-2-propan-2-yloxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2)8-5-4-7-3;/h6-7H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPNNJQRBVKOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2375270-54-3 |
Source


|
| Record name | methyl[2-(propan-2-yloxy)ethyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2668962.png)
![2-[(4-Phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2668965.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2668966.png)



![4-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2668972.png)

![2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2668977.png)

![7-hydroxy-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2668980.png)


![2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2668985.png)